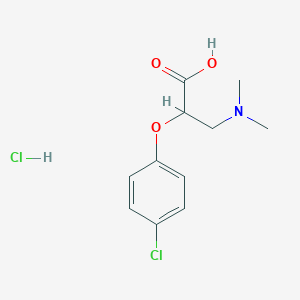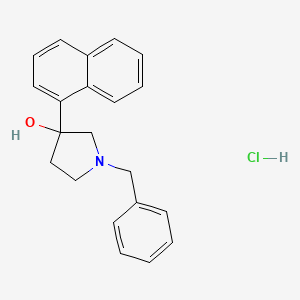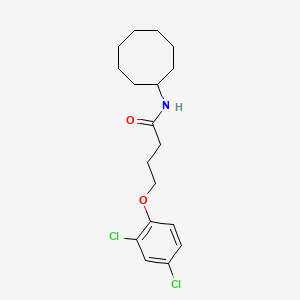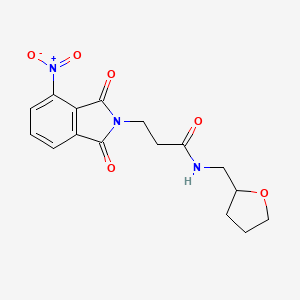
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid hydrochloride, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and has been used since the 1970s. Clomazone has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed.
Wirkmechanismus
The mechanism of action of Clomazone involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is involved in the biosynthesis of chlorophyll and carotenoids. This inhibition leads to the accumulation of protoporphyrinogen, which is toxic to plants. The accumulation of protoporphyrinogen disrupts the electron transport chain in chloroplasts, leading to the death of the target plants.
Biochemical and Physiological Effects:
Clomazone has been found to have several biochemical and physiological effects on plants. It inhibits the biosynthesis of chlorophyll and carotenoids, leading to a reduction in photosynthetic activity. It also disrupts the electron transport chain in chloroplasts, leading to the production of reactive oxygen species (ROS) and oxidative stress. Clomazone has been found to affect the activity of several enzymes involved in plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
Clomazone has several advantages for lab experiments. It has a selective mode of action, which means it only affects certain types of plants while leaving others unharmed. This makes it useful for studying the mechanism of action of herbicides and the molecular mechanisms of plant growth and development. Clomazone is also readily available and relatively inexpensive. However, Clomazone has some limitations for lab experiments. It is toxic to humans and animals, and care must be taken when handling it. It is also not suitable for studying the effects of herbicides on non-target organisms.
Zukünftige Richtungen
There are several future directions for the research on Clomazone. One direction is to study the molecular mechanisms of plant resistance to Clomazone. Another direction is to develop new herbicides based on the structure of Clomazone. Further research is also needed to understand the effects of Clomazone on non-target organisms and the environment. Finally, the development of new methods for the synthesis of Clomazone and its derivatives could lead to the discovery of new herbicides with improved efficacy and safety profiles.
Conclusion:
In conclusion, Clomazone is a widely used herbicide that has been extensively studied in scientific research. Its selective mode of action, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. The future directions for the research on Clomazone include the study of plant resistance, the development of new herbicides, and the investigation of its effects on non-target organisms and the environment.
Synthesemethoden
The synthesis of Clomazone involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form 2-(4-chlorophenoxy) acetophenone. This intermediate is then reacted with dimethylamine in the presence of sodium hydride to form Clomazone. The final product is obtained by treating Clomazone with hydrochloric acid to form Clomazone hydrochloride.
Wissenschaftliche Forschungsanwendungen
Clomazone has been extensively used in scientific research to study the mechanism of action of herbicides and to develop new herbicides. It has also been used to investigate the molecular mechanisms of plant growth and development. Clomazone has been found to inhibit the biosynthesis of chlorophyll and carotenoids, which are essential pigments for photosynthesis in plants. This inhibition leads to the death of the target plants.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-3-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3.ClH/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9;/h3-6,10H,7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZVWFABMZLKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)

methyl]glycinate](/img/structure/B5103056.png)
![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B5103084.png)

![5-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5103104.png)

![1-(4-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5103113.png)
![2-{[3-cyano-4-(3-methyl-2-thienyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5103119.png)